Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydro-1(2H)-pyrazinecarboxylate core, which is functionalized with a 4-methylphenylsulfonyl group and an ethyl ester group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1(2H)-pyrazinecarboxylate Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-1(2H)-pyrazinecarboxylate ring.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the benzoyl group using reagents such as 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can be compared with similar compounds such as:
Ethyl 4-[(4-methylphenyl)sulfonyl]benzoate: Similar structure but lacks the tetrahydro-1(2H)-pyrazinecarboxylate core.
Ethyl 4-(4-methylphenyl)sulfonylamino]benzoate: Contains an oxirane ring instead of the pyrazine ring.
4-Methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide: Similar sulfonyl group but different core structure.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methylphenyl)sulfonylmethyl]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-22(26)24-14-12-23(13-15-24)21(25)19-8-6-18(7-9-19)16-30(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJXQCZMVTAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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